molecular formula C15H20N2 B6083716 N-methyl-N-(4-quinolinylmethyl)-1-butanamine

N-methyl-N-(4-quinolinylmethyl)-1-butanamine

Cat. No. B6083716
M. Wt: 228.33 g/mol
InChI Key: GBFIJNUFPUUOER-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-methyl-N-(4-quinolinylmethyl)-1-butanamine, commonly known as 4-MBC, is a synthetic compound that belongs to the family of substituted amphetamines. It is a potent and selective serotonin releasing agent (SSRA) that has been extensively studied for its potential applications in scientific research.

Scientific Research Applications

4-MBC has been extensively studied for its potential applications in scientific research. It has been used as a tool to investigate the role of serotonin in various physiological and pathological processes. 4-MBC has been shown to induce the release of serotonin from presynaptic neurons, leading to an increase in extracellular serotonin levels. This effect has been used to study the function of the serotonin system in various animal models of disease.

Mechanism of Action

The mechanism of action of 4-MBC involves the selective release of serotonin from presynaptic neurons. 4-MBC binds to the serotonin transporter (SERT) and induces the release of serotonin into the synaptic cleft. This effect is mediated by the activation of protein kinase C (PKC) and the subsequent phosphorylation of SERT. The release of serotonin by 4-MBC is selective and does not affect the release of other neurotransmitters such as dopamine or norepinephrine.
Biochemical and Physiological Effects:
The release of serotonin by 4-MBC has a number of biochemical and physiological effects. Serotonin is a neurotransmitter that is involved in the regulation of mood, appetite, and sleep. The release of serotonin by 4-MBC has been shown to increase locomotor activity in animals, suggesting that it may have a stimulant effect. Additionally, 4-MBC has been shown to induce hyperthermia in animals, which may be related to its effect on the serotonin system.

Advantages and Limitations for Lab Experiments

One advantage of using 4-MBC in lab experiments is its selectivity for the serotonin system. This allows researchers to investigate the role of serotonin in various physiological and pathological processes. Additionally, the synthesis of 4-MBC is relatively simple and can be accomplished with high yields. However, one limitation of using 4-MBC is its potential toxicity. High doses of 4-MBC have been shown to induce neurotoxicity in animals, which may limit its use in certain experiments.

Future Directions

There are a number of future directions for the study of 4-MBC. One area of research is the investigation of the role of serotonin in various neuropsychiatric disorders such as depression and anxiety. Additionally, the development of new compounds that selectively target the serotonin system may lead to the development of new treatments for these disorders. Another area of research is the investigation of the potential neurotoxicity of 4-MBC and other serotonin releasing agents. Understanding the potential risks associated with these compounds is important for their safe use in scientific research.

Synthesis Methods

The synthesis of 4-MBC involves the reaction of 4-chlorobutyryl chloride with 8-hydroxyquinoline in the presence of a base such as triethylamine. The resulting intermediate is then treated with methylamine to yield the final product. The synthesis of 4-MBC is relatively simple and can be accomplished with high yields.

properties

IUPAC Name

N-methyl-N-(quinolin-4-ylmethyl)butan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2/c1-3-4-11-17(2)12-13-9-10-16-15-8-6-5-7-14(13)15/h5-10H,3-4,11-12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBFIJNUFPUUOER-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(C)CC1=CC=NC2=CC=CC=C12
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cambridge id 5414722

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.